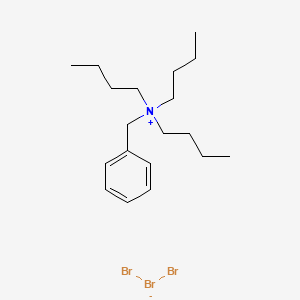

Triethy benzyl ammonium tribromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H34Br3N |

|---|---|

Molecular Weight |

516.2 g/mol |

InChI |

InChI=1S/C19H34N.Br3/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;1-3-2/h10-14H,4-9,15-18H2,1-3H3;/q+1;-1 |

InChI Key |

MBQKGWNEOSMFDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.Br[Br-]Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triethylbenzylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Triethylbenzylammonium tribromide, a versatile quaternary ammonium (B1175870) tribromide. The document details the necessary precursors, reaction pathways, and analytical techniques required for its successful preparation and verification. The information is tailored for professionals in chemical research and drug development who require a thorough understanding of this compound's properties and synthesis.

Synthesis of Triethylbenzylammonium Tribromide

The synthesis of Triethylbenzylammonium tribromide is a two-step process. The first step involves the formation of the Triethylbenzylammonium bromide precursor, which is then converted to the tribromide in the second step.

Step 1: Synthesis of Triethylbenzylammonium Bromide

Triethylbenzylammonium bromide is synthesized via a nucleophilic substitution reaction between a benzyl (B1604629) halide (typically benzyl bromide or benzyl chloride) and triethylamine (B128534).[1]

Reaction:

C₆H₅CH₂Br + N(C₂H₅)₃ → [C₆H₅CH₂N(C₂H₅)₃]⁺Br⁻

A general method for the synthesis of Triethylbenzylammonium bromide is as follows[1]:

-

Dissolve one equivalent of benzyl halide in tetrahydrofuran (B95107) (THF).

-

Add 1.5 equivalents of triethylamine to the solution.

-

Stir the reaction mixture at room temperature for 24 hours. The product will precipitate as a white solid.

-

Cool the suspension to 0°C and filter the solid product.

-

Wash the filter cake with ice-cold diethyl ether.

-

Dry the product under vacuum to yield Triethylbenzylammonium bromide.

Step 2: Synthesis of Triethylbenzylammonium Tribromide

The conversion of Triethylbenzylammonium bromide to Triethylbenzylammonium tribromide can be achieved through the oxidation of the bromide ion. While a specific protocol for the triethyl derivative is not widely published, a reliable method can be adapted from the synthesis of the analogous Benzyltrimethylammonium tribromide.[2] This involves the reaction with an oxidizing agent in the presence of a bromide source. A common method involves the use of nitric acid for the oxidation of the bromide ion.[3]

Reaction:

3 [C₆H₅CH₂N(C₂H₅)₃]⁺Br⁻ + 4 HNO₃ → 3 [C₆H₅CH₂N(C₂H₅)₃]⁺Br₃⁻ + 4 NO + 2 H₂O

The following protocol is adapted from the synthesis of similar quaternary ammonium tribromides[1][4]:

-

To a solution of Triethylbenzylammonium bromide in a suitable solvent (e.g., dichloromethane), add a stoichiometric amount of an oxidizing agent (e.g., sodium bromate) and a bromide source (e.g., hydrobromic acid).

-

Stir the mixture at room temperature. The formation of the orange-yellow to red tribromide product will be observed.

-

After the reaction is complete (as indicated by a stable color), the product can be isolated. If a precipitate forms, it can be collected by filtration.

-

If the product remains in solution, the organic layer is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., dichloromethane-ether) to yield the purified Triethylbenzylammonium tribromide.

Characterization

The synthesized compounds are characterized using various analytical techniques to confirm their identity and purity.

Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Triethylbenzylammonium Bromide | C₁₃H₂₂BrN | 272.23 | White to off-white crystalline powder | 188-195[5] |

| Triethylbenzylammonium Tribromide | C₁₃H₂₂Br₃N | 432.04 | Orange to dark yellow crystalline powder | Not reported (analogous Benzyltrimethylammonium tribromide melts at 99-105 °C) |

Spectroscopic Data

The ¹H NMR spectrum is a crucial tool for confirming the structure of the synthesized compounds.

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Triethylbenzylammonium Bromide | CDCl₃ | ~1.4 | t | 9H | -CH₂CH₃ |

| ~3.4 | q | 6H | -CH₂ CH₃ | ||

| ~4.6 | s | 2H | PhCH₂ - | ||

| ~7.4-7.6 | m | 5H | Aromatic protons | ||

| Triethylbenzylammonium Tribromide | CDCl₃ | Expected similar to the bromide | - | - | - |

IR spectroscopy helps in identifying the functional groups present in the molecule.

| Compound | Characteristic Peaks (cm⁻¹) | Assignment |

| Triethylbenzylammonium Bromide | ~3030 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch | |

| ~1450 | C-H bend | |

| ~1170 | C-N stretch | |

| Triethylbenzylammonium Tribromide | Expected similar to the bromide | - |

Note: The IR spectrum of the tribromide is expected to be very similar to that of the bromide, as the fundamental vibrational modes of the cation should not be significantly affected by the counter-anion.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the fully characterized final product can be visualized as a logical workflow.

References

An In-depth Technical Guide to Triethylbenzylammonium Tribromide

This technical guide provides a comprehensive overview of Triethylbenzylammonium Tribromide, a key reagent in organic synthesis. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role as a brominating agent.

Note on Chemical Identity: It is critical to distinguish Triethylbenzylammonium Tribromide from the more common Triethylbenzylammonium Bromide. Much of the commercially available data is for the bromide salt. This guide will clearly differentiate between the two compounds.

Chemical and Physical Properties

Quantitative data for Triethylbenzylammonium Bromide and Tribromide are summarized below. Data for the tribromide is less common in commercial databases; therefore, some properties are calculated or inferred from related compounds.

| Property | Triethylbenzylammonium Bromide | Triethylbenzylammonium Tribromide |

| CAS Number | 5197-95-5[1] | 118673-06-6, 120379-52-4 (Note: CAS number assignment shows some ambiguity in various sources)[2][3] |

| Molecular Formula | C₁₃H₂₂BrN[1] | C₁₃H₂₂Br₃N |

| Molecular Weight | 272.22 g/mol [1] | 432.03 g/mol (Calculated) |

| Appearance | White to off-white crystalline powder[4] | Yellow to orange-yellow solid (Inferred from similar tribromides)[2] |

| Melting Point | 188-192 °C[4] | Data not available |

| Solubility | Soluble in water and alcohol.[5] | Data not available |

Synthesis of Triethylbenzylammonium Tribromide

Triethylbenzylammonium Tribromide is typically synthesized by the oxidation of Triethylbenzylammonium Bromide. Several methods have been reported for the synthesis of quaternary ammonium (B1175870) tribromides.[3][6][7]

Experimental Protocol: Synthesis via Oxidation with Nitric Acid

This protocol is based on a reported method for the preparation of benzyl (B1604629) triethyl ammonium tribromide by the oxidation of the bromide ion with HNO₃.[3]

Materials:

-

Triethylbenzylammonium Bromide

-

Nitric Acid (HNO₃)

Procedure:

-

Dissolve Triethylbenzylammonium Bromide in a suitable solvent.

-

Slowly add nitric acid to the solution while stirring.

-

The reaction progress can be monitored by the formation of a colored precipitate (typically yellow-orange).

-

After the reaction is complete, the solid tribromide product is isolated by filtration.

-

The product is then washed with a suitable solvent and dried.

Caption: Synthesis workflow for Triethylbenzylammonium Tribromide.

Applications in Organic Synthesis

Triethylbenzylammonium Tribromide is a highly effective and regioselective brominating agent for activated aromatic compounds such as anilines and phenols.[3] It offers a safer and more manageable alternative to liquid bromine.

Experimental Protocol: Regioselective Bromination of Phenol (B47542)

This protocol describes the use of Triethylbenzylammonium Tribromide for the bromination of phenol.

Materials:

-

Phenol

-

Triethylbenzylammonium Tribromide

-

Solvent (e.g., a mixture of methanol (B129727) and dichloromethane)[3]

-

Calcium Carbonate[3]

Procedure:

-

Dissolve the phenol in the solvent system.

-

Add calcium carbonate to the mixture.

-

Slowly add Triethylbenzylammonium Tribromide to the reaction mixture at room temperature.[3]

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up to isolate the brominated phenol product.

Caption: Workflow for the bromination of phenols.

Safety and Handling

Specific safety data for Triethylbenzylammonium Tribromide is limited. The following information is based on the data for Triethylbenzylammonium Bromide and the general properties of quaternary ammonium tribromides.

| Hazard Statement | Description |

| Skin Corrosion/Irritation | Causes skin irritation.[8] |

| Eye Damage/Irritation | Causes serious eye irritation.[8] |

| Respiratory Hazard | May cause respiratory irritation.[8] |

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Seek medical attention if irritation persists.

Caption: Logical relationships in safety and handling.

References

- 1. Benzyltriethylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. repository.ias.ac.in [repository.ias.ac.in]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzyltriethylammonium bromide | C13H22BrN | CID 165294 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Triethylbenzylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Triethylbenzylammonium Tribromide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to present a thorough and well-supported analysis.

Molecular Structure and Bonding

Triethylbenzylammonium tribromide is an ionic compound consisting of a triethylbenzylammonium cation ([C₆H₅CH₂N(C₂H₅)₃]⁺) and a linear tribromide anion (Br₃⁻).

The triethylbenzylammonium cation features a central nitrogen atom bonded to three ethyl groups and one benzyl (B1604629) group. This quaternary ammonium (B1175870) structure results in a positive charge localized on the nitrogen atom. The overall geometry around the nitrogen is tetrahedral.

The tribromide anion is a polyhalogen ion with a linear or near-linear geometry. The central bromine atom forms covalent bonds with the two terminal bromine atoms. The Br-Br bond lengths in the tribromide anion are typically longer than in diatomic bromine (Br₂), indicating a weaker bond.

Table 1: Expected Crystallographic Data for Triethylbenzylammonium Tribromide

| Parameter | Expected Value | Notes |

| Crystal System | Monoclinic | Based on analogous quaternary ammonium halides. |

| Space Group | P2₁/n or similar | Common for this class of compounds. |

| Br-Br Bond Length (in Br₃⁻) | ~2.55 Å | Longer than the Br-Br bond in Br₂ (~2.28 Å). |

| Br-Br-Br Bond Angle (in Br₃⁻) | ~180° | The tribromide anion is typically linear. |

| C-N-C Bond Angles (in cation) | ~109.5° | Tetrahedral geometry around the nitrogen atom. |

Spectroscopic Properties

The spectroscopic properties of Triethylbenzylammonium tribromide are determined by the contributions of both the cation and the anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of the triethylbenzylammonium cation are expected to be similar to those of its bromide salt. The chemical shifts will be influenced by the diamagnetic nature of the tribromide anion.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Triethylbenzylammonium Cation

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₃ (ethyl) | ~1.3 - 1.5 | Triplet |

| ¹H | -CH₂- (ethyl) | ~3.3 - 3.5 | Quartet |

| ¹H | -CH₂- (benzyl) | ~4.6 - 4.8 | Singlet |

| ¹H | Aromatic (benzyl) | ~7.4 - 7.6 | Multiplet |

| ¹³C | -CH₃ (ethyl) | ~7 - 9 | |

| ¹³C | -CH₂- (ethyl) | ~52 - 54 | |

| ¹³C | -CH₂- (benzyl) | ~65 - 67 | |

| ¹³C | Aromatic (benzyl) | ~128 - 134 |

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra will exhibit vibrational modes characteristic of both the triethylbenzylammonium cation and the tribromide anion. The tribromide anion has a strong, characteristic Raman band corresponding to the symmetric stretching vibration (ν₁).

Table 3: Key Vibrational Frequencies for Triethylbenzylammonium Tribromide

| Vibrational Mode | Anion/Cation | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Symmetric Br-Br Stretch (ν₁) | Tribromide | ~160 - 170 | Raman (strong, polarized) |

| Asymmetric Br-Br Stretch (ν₃) | Tribromide | ~190 - 200 | IR (strong) |

| C-H Stretching (aromatic) | Cation | ~3030 - 3100 | IR, Raman |

| C-H Stretching (aliphatic) | Cation | ~2850 - 3000 | IR, Raman |

| C-N Stretching | Cation | ~900 - 1200 | IR, Raman |

| Phenyl Ring Modes | Cation | ~1400 - 1600 | IR, Raman |

Experimental Protocols

Synthesis of Triethylbenzylammonium Tribromide

A generalized and environmentally friendly protocol for the synthesis of quaternary ammonium tribromides can be adapted for Triethylbenzylammonium tribromide.[1] This method utilizes the oxidation of the corresponding bromide salt.

Materials:

-

Triethylbenzylammonium bromide

-

Potassium permanganate (B83412) (KMnO₄)

-

Sulfuric acid (concentrated)

-

Dichloromethane

Procedure:

-

Grind a mixture of Triethylbenzylammonium bromide and potassium permanganate (in a 1:0.4 molar ratio) in a mortar.

-

Add a few drops of concentrated sulfuric acid and continue grinding until a deep purple color is obtained.

-

Add silica gel to the mixture and grind until a free-flowing powder is formed.

-

The solid mixture containing the product can be used directly for many applications or the product can be extracted.

-

For extraction, stir the solid mixture with dichloromethane.

-

Filter the mixture and evaporate the solvent from the filtrate to obtain the Triethylbenzylammonium tribromide product.

Characterization Methods

-

Melting Point: The melting point can be determined using a standard melting point apparatus.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

FT-IR Spectroscopy: The infrared spectrum can be obtained using a Fourier-transform infrared spectrometer, typically with the sample prepared as a KBr pellet.

-

Raman Spectroscopy: The Raman spectrum can be recorded using a Raman spectrometer with an appropriate laser excitation source.

Visualizations

Caption: Molecular structure of Triethylbenzylammonium Tribromide.

References

An In-depth Technical Guide to the Spectral and Synthetic Aspects of Triethylbenzylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Triethylbenzylammonium tribromide is a quaternary ammonium (B1175870) tribromide that serves as an efficient and regioselective brominating agent for activated aromatic compounds. Its solid, crystalline nature offers a safer and more manageable alternative to liquid bromine. This document provides a summary of the available spectral data for its precursor, triethylbenzylammonium bromide, details common experimental protocols for spectral acquisition, and outlines the synthesis of the tribromide.

II. Spectral Data Presentation: Triethylbenzylammonium Bromide

The spectral data for triethylbenzylammonium bromide is crucial for the characterization of both the starting material and for understanding the triethylbenzylammonium cation.

Table 1: ¹H NMR Spectral Data of Triethylbenzylammonium Bromide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.6 | Singlet | 2H | Benzylic protons (-CH₂-) |

| ~3.3 | Quartet | 6H | Methylene protons of ethyl groups (-CH₂-CH₃) |

| ~1.4 | Triplet | 9H | Methyl protons of ethyl groups (-CH₂-CH₃) |

Table 2: ¹³C NMR Spectral Data of Triethylbenzylammonium Bromide

| Chemical Shift (δ) ppm | Assignment |

| ~134 | Quaternary aromatic carbon |

| ~131, 129, 128 | Aromatic CH carbons |

| ~67 | Benzylic carbon (-CH₂-) |

| ~53 | Methylene carbons of ethyl groups (-CH₂-CH₃) |

| ~8 | Methyl carbons of ethyl groups (-CH₂-CH₃) |

Table 3: IR Spectral Data of Triethylbenzylammonium Bromide

| Wavenumber (cm⁻¹) | Interpretation |

| 3030 - 3010 | Aromatic C-H stretch |

| 2980 - 2850 | Aliphatic C-H stretch |

| 1600, 1480, 1450 | Aromatic C=C skeletal vibrations |

| ~730, ~690 | C-H out-of-plane bending for monosubstituted benzene |

Table 4: Mass Spectrometry Data of Triethylbenzylammonium Bromide

| m/z | Interpretation |

| 192.18 | [M-Br]⁺ (Triethylbenzylammonium cation) |

III. Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard. Data is processed using standard NMR software.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is frequently employed, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with potassium bromide and pressed into a thin pellet.

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source for quaternary ammonium salts. The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the instrument. The analysis is performed in positive ion mode to detect the triethylbenzylammonium cation.

IV. Synthesis of Triethylbenzylammonium Tribromide

Triethylbenzylammonium tribromide can be synthesized from triethylbenzylammonium bromide. The process involves the oxidation of the bromide ion.

Caption: A logical workflow for the synthesis of Triethylbenzylammonium Tribromide.

A common method involves the reaction of triethylbenzylammonium bromide with an oxidizing agent in the presence of an additional bromide source. For instance, benzyl (B1604629) triethyl ammonium tribromide can be prepared by the oxidation of the bromide ion with nitric acid[1]. Another approach is the reaction of the bromide salt with potassium bromide and potassium permanganate (B83412) in an acidic medium[2].

V. Logical Relationships in Spectral Interpretation

The following diagram illustrates the relationship between the structure of the triethylbenzylammonium cation and its expected spectral signals.

Caption: Logical connections between the cation's structure and its spectral data.

References

physical and chemical properties of Triethylbenzylammonium tribromide

An In-depth Technical Guide to Triethylbenzylammonium Tribromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylbenzylammonium tribromide (BTEAT) is a stable, crystalline quaternary ammonium (B1175870) tribromide that serves as an efficient and regioselective brominating agent for activated aromatic compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of BTEAT, detailed experimental protocols for its synthesis and application in organic synthesis, and a discussion of its potential relevance in drug development processes.

Introduction

Quaternary ammonium tribromides are a class of reagents that have gained significant attention in organic synthesis as solid, stable, and safer alternatives to liquid bromine.[1] Triethylbenzylammonium tribromide ([PhCH2N(Et)3]Br3) is a notable member of this class, offering high reactivity and selectivity in bromination reactions. Its ease of handling and recoverability make it an attractive reagent for both laboratory-scale and potentially larger-scale synthetic applications. This guide aims to consolidate the available technical information on this compound for researchers and professionals in the chemical and pharmaceutical sciences.

Physical and Chemical Properties

Quantitative data for Triethylbenzylammonium tribromide is not extensively reported in the literature. The following tables summarize the available information. For comparative context, some properties of the corresponding monobromide, Triethylbenzylammonium bromide (TEBAB), are also included where specified.

Table 1: Physical Properties of Triethylbenzylammonium Tribromide

| Property | Value | Source |

| Appearance | Yellow crystalline solid | [2] |

| Molecular Formula | C13H22Br3N | Inferred |

| Molecular Weight | 432.03 g/mol | Calculated |

| Melting Point | Not explicitly reported. | - |

| Solubility | Not explicitly reported. Quaternary ammonium salts are generally soluble in polar organic solvents.[3] | - |

Table 2: Chemical Properties and Identifiers

| Property | Value | Source |

| Chemical Name | Triethylbenzylammonium tribromide | - |

| Abbreviation | BTEAT | [2] |

| CAS Number | Not explicitly assigned. | - |

| Stability | Stable, crystalline solid that can be handled easily.[2] | [2] |

| Reactivity | Acts as a regioselective brominating agent for anilines, phenols, and anisoles.[2] | [2] |

Experimental Protocols

The following experimental protocols are based on the work of Pourmousavi and Salehi.[2]

Synthesis of Triethylbenzylammonium Tribromide (BTEAT)

Materials:

-

Triethylbenzylammonium bromide (TEBAB)

-

Potassium bromide (KBr)

-

Nitric acid (HNO3, 63%)

-

Deionized water

Procedure:

-

In a suitable reaction vessel, dissolve Triethylbenzylammonium bromide (2 mmol) and potassium bromide (0.24 g, 2 mmol) in deionized water.

-

With stirring, add a solution of nitric acid (63%, 0.45 mL, 10 mmol) in 10 mL of water dropwise over a period of 30 minutes.

-

The product, Triethylbenzylammonium tribromide (BTEAT), will precipitate as yellow crystals.

-

Collect the crystals by filtration.

-

The yield of the product is reported to be approximately 70% (0.604 g).[2]

Workflow Diagram:

Caption: Workflow for the synthesis of Triethylbenzylammonium Tribromide.

Regioselective Bromination of Activated Aromatic Compounds

Materials:

-

Activated aromatic substrate (e.g., aniline, phenol, or anisole (B1667542) derivative)

-

Triethylbenzylammonium tribromide (BTEAT)

-

Calcium carbonate (CaCO3)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (CH2Cl2)

Procedure:

-

In a reaction flask, dissolve the activated aromatic substrate in a solvent mixture of methanol and dichloromethane.

-

Add Triethylbenzylammonium tribromide (BTEAT) and calcium carbonate to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction times are reported to be short, with some phenols and anilines reacting almost immediately.[2]

-

Upon completion of the reaction, the monobrominated product can be isolated through a straightforward workup procedure, which typically involves filtration to remove calcium carbonate and the spent reagent, followed by removal of the solvent.[2]

Logical Relationship Diagram:

Caption: Logical flow for the regioselective bromination of aromatics.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the structure of the cation. The spectra would be expected to show signals corresponding to the benzyl (B1604629) and triethyl groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Melting Point Analysis: Determination of the melting point is a standard method for assessing the purity of a crystalline solid.

-

Elemental Analysis: To confirm the empirical formula of the compound.

Applications in Drug Development

The ability of Triethylbenzylammonium tribromide to act as a regioselective brominating agent for activated aromatic rings is highly relevant to drug development.[1] Bromo-substituted aromatic compounds are common intermediates in the synthesis of pharmaceuticals. The mild reaction conditions, high yields, and ease of handling offered by BTEAT make it a valuable tool for introducing bromine atoms into complex molecules during the drug discovery and development process.

Conclusion

Triethylbenzylammonium tribromide is a promising reagent for the regioselective bromination of anilines, phenols, and anisoles. While a comprehensive dataset of its physical and chemical properties is yet to be established in the literature, the available information highlights its stability, ease of synthesis, and high efficiency in organic synthesis. Further research into its properties and applications is warranted and would be of significant interest to the scientific and drug development communities.

References

Triethylbenzylammonium tribromide safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Triethylbenzylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for triethylbenzylammonium tribromide (TEBABr₃), a quaternary ammonium (B1175870) salt used in various chemical syntheses. Due to the limited availability of data for triethylbenzylammonium tribromide, information from closely related compounds such as benzyltriethylammonium bromide and benzyltriethylammonium chloride has been included to provide a more complete safety profile.

Chemical and Physical Properties

Triethylbenzylammonium tribromide is a solid, and like similar quaternary ammonium salts, it is hygroscopic.[1][2] Proper storage in a dry, well-ventilated place is crucial.[1][3]

| Property | Data | Source(s) |

| Chemical Formula | C₁₃H₂₂BrN | [2][4] |

| Molecular Weight | 272.22 g/mol | [2][5] |

| Appearance | Off-white to white powder/crystalline powder | [1][2][4][6] |

| Melting Point | 193-195 °C (decomposes) | [2][6] |

| Solubility | Soluble in water | [1][2][6] |

| Storage Condition | Room temperature, sealed in a dry place | [2] |

| Sensitivity | Hygroscopic | [1][2] |

Hazard Identification and Classification

Triethylbenzylammonium tribromide is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][7][8]

GHS Hazard Classification:

Hazard Statements:

Hazard Pictogram:

Handling and Storage Precautions

Safe handling and storage are paramount to minimize exposure and risk.

Safe Handling

-

Handle in a well-ventilated place, preferably under a chemical fume hood.[3][9][10]

-

Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3][9]

-

Wash hands and any exposed skin thoroughly after handling.[1][7]

-

Use non-sparking tools and prevent the build-up of electrostatic charge.[3]

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[1][11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

| Equipment | Specification | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1][3] |

| Hand Protection | Chemical-impermeable gloves that have been inspected prior to use. | [3] |

| Skin and Body | Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat is recommended. | [1][9] |

| Respiratory | A NIOSH/MSHA or European Standard EN 136 approved respirator is required if exposure limits are exceeded or when dust is generated. | [1][7][9] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always show the Safety Data Sheet to the attending physician.[7]

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[1][7] | |

| Skin Contact | Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water. If skin irritation occurs, get medical advice.[1][3][7] | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][3][7] | |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][9] Never give anything by mouth to an unconscious person.[3] |

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

-

Personal Precautions: Evacuate personnel to a safe area.[3] Use personal protective equipment.[3][8] Avoid breathing dust and prevent contact with the substance.[8]

-

Environmental Precautions: Prevent the product from entering drains.[3][8][10]

-

Containment and Cleaning: Use a shovel to put the material into a convenient waste disposal container.[9] Sweep up and shovel, keeping the material in suitable, closed containers for disposal.[8] Avoid generating dust.[7][8] Clean the affected area thoroughly.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[3][10]

-

Specific Hazards: The material is combustible.[7] In a fire, hazardous combustion gases or vapors may be produced.[7] Vapors are heavier than air and may spread along floors.[7] Forms explosive mixtures with air on intense heating.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Toxicological and Ecological Information

-

Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated.[7] It is known to be an irritant to the skin, eyes, and respiratory system.[1][2][7] For the related compound benzyltriethylammonium chloride, the acute oral toxicity (LD50) in rats is 2219 mg/kg.[12] Quaternary ammonium compounds can have cholinergic effects.[13]

Experimental Protocols & Signaling Pathways

Detailed experimental protocols for the handling of triethylbenzylammonium tribromide beyond standard laboratory safety procedures are not available in the public domain. Similarly, specific signaling pathways related to its toxicity have not been elucidated in the available literature. The toxicological information is primarily based on its irritant properties and data from analogous compounds.

Visualized Workflows

The following diagrams illustrate the logical workflows for handling and emergency procedures.

Caption: Standard Laboratory Handling Workflow.

Caption: Emergency First Aid Procedures.

Caption: Workflow for Accidental Spills.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Triethylbenzylammonium bromide [chembk.com]

- 3. targetmol.com [targetmol.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Benzyltriethylammonium bromide | C13H22BrN | CID 165294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. beta.lakeland.edu [beta.lakeland.edu]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Solubility of Triethylbenzylammonium Tribromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylbenzylammonium tribromide (TEBA-Br3) is a quaternary ammonium (B1175870) tribromide that serves as a versatile reagent in organic synthesis, primarily as a brominating agent. Its reactivity and selectivity are often influenced by the solvent system in which it is employed. Understanding the solubility of TEBA-Br3 in various organic solvents is therefore crucial for reaction optimization, purification, and the development of robust chemical processes. This technical guide provides a summary of the available solubility data for triethylbenzylammonium tribromide in organic solvents, a detailed experimental protocol for solubility determination, and a logical workflow for this process.

Physicochemical Properties of Triethylbenzylammonium Tribromide

| Property | Value | Reference |

| Chemical Formula | C13H22Br3N | N/A |

| Molecular Weight | 432.03 g/mol | N/A |

| Appearance | Orange-yellow solid | [1] |

| Melting Point | Data not available | N/A |

Solubility Data

Qualitative Solubility of Triethylbenzylammonium Tribromide and Related Compounds

| Compound | Solvent | Solubility | Reference |

| Triethylbenzylammonium Tribromide | Methanol/Dichloromethane | Implied to be soluble in a mixture | [2] |

| Triethylbenzylammonium Bromide | Ethanol | Soluble (polar organic solvent) | [3] |

| Triethylbenzylammonium Bromide | Acetone | Soluble (polar organic solvent) | [3] |

| Triethylbenzylammonium Bromide | Water | Limited solubility | [3] |

| Benzyltrimethylammonium Bromide | Water | Soluble | [4][5] |

| Benzyltrimethylammonium Bromide | Methanol | Soluble | [4] |

| Benzyltrimethylammonium Bromide | Ethanol | Soluble | [4] |

| Benzyltrimethylammonium Bromide | Acetone | Soluble | [4] |

The general principle of "like dissolves like" suggests that triethylbenzylammonium tribromide, a polar and ionic compound, will exhibit higher solubility in polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound, such as triethylbenzylammonium tribromide, in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials:

-

Triethylbenzylammonium tribromide

-

Selected organic solvent(s)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Standard laboratory glassware (beakers, pipettes, etc.)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of triethylbenzylammonium tribromide to a known volume of the desired organic solvent in a sealed container (e.g., a glass vial or flask). The excess solid ensures that the solution becomes saturated.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check to ensure that solid material remains, confirming saturation.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) that is chemically resistant to the solvent into a clean, dry container. This step is crucial to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of triethylbenzylammonium tribromide.

-

Prepare a calibration curve using standard solutions of known concentrations of triethylbenzylammonium tribromide in the same solvent to accurately quantify the concentration in the experimental sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of triethylbenzylammonium tribromide in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of a solid in an organic solvent.

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Conclusion

While quantitative solubility data for triethylbenzylammonium tribromide in organic solvents is sparse, its chemical nature and documented applications suggest its solubility in polar organic media. For researchers and professionals in drug development and chemical synthesis, the provided experimental protocol offers a robust framework for determining the precise solubility in specific solvents of interest. This empirical data is invaluable for optimizing reaction conditions, ensuring reproducibility, and developing scalable and efficient chemical processes involving this important brominating agent.

References

The Mechanism of Triethylbenzylammonium Tribromide in Bromination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylbenzylammonium tribromide (TEBABr3) has emerged as a highly effective and versatile reagent for the bromination of organic compounds. As a quaternary ammonium (B1175870) tribromide (QATB), it offers significant advantages over traditional brominating agents like elemental bromine, including enhanced safety, easier handling as a crystalline solid, and precise stoichiometric control.[1][2] This guide provides a comprehensive overview of the mechanism of action of TEBABr3 in bromination reactions, supported by available data and experimental insights. QATBs are widely used for the bromination of various substrates such as allyl alcohols, enones, alkenes, alkynes, and activated aromatic compounds.[1][3]

Core Mechanism of Action

The precise mechanism of bromination by TEBABr3 has been a subject of scientific inquiry, with evidence pointing towards a more complex pathway than a simple electrophilic attack by the tribromide anion (Br₃⁻).

The Role of the Tribromide Anion (Br₃⁻)

Initially, it was proposed that the free Br₃⁻ anion acts as the primary brominating species.[4][5] However, quantum mechanics (QM) studies have cast doubt on this hypothesis. The Lowest Unoccupied Molecular Orbital (LUMO) energy of the Br₃⁻ anion is relatively high, making it a less likely candidate for an active electrophile in reactions with electron-rich substrates at room temperature.[4][5]

The Undissociated Ion Pair: A More Plausible Pathway

A more widely accepted mechanism, supported by computational modeling, suggests that the undissociated triethylbenzylammonium tribromide ion pair is the active brominating species.[4][5] In this model, the quaternary ammonium cation and the tribromide anion act in concert.

Key aspects of this mechanism include:

-

Electrophilic Bromine Source: The tribromide anion acts as a source of electrophilic bromine.

-

Role of the Cation: The triethylbenzylammonium cation is not merely a spectator ion. It is believed to play a crucial role in the reaction's regioselectivity by forming a non-covalent interaction with the substrate. This interaction helps to orient the substrate in a specific way relative to the tribromide anion, favoring attack at a particular position.[5] For instance, in the bromination of phenols, this interaction can lead to high para-selectivity by anchoring the reagent.[5]

-

Transition State: The reaction proceeds through a well-organized transition state involving the substrate, the triethylbenzylammonium cation, and the tribromide anion.

The following diagram illustrates the proposed mechanism for the bromination of an activated aromatic ring (e.g., phenol) by TEBABr3.

Quantitative Data on Bromination Reactions

While specific quantitative data for TEBABr3 is dispersed across various studies, the following table summarizes typical results obtained with quaternary ammonium tribromides in the bromination of different substrates, highlighting their efficiency and regioselectivity.

| Substrate | Brominating Agent | Solvent | Temp (°C) | Time | Yield (%) | Regioselectivity |

| Phenol | TBATB | Solvent-free (Microwave) | 90 | 2 min | >90 | para |

| Aniline | BTEATB | CH₃OH/CH₂Cl₂ | Room Temp | 5-15 min | 90-98 | para |

| Acetanilide | BTEATB | CH₃OH/CH₂Cl₂ | Room Temp | 10-20 min | 92-96 | para |

| Anisole | BTEATB | CH₃OH/CH₂Cl₂ | Room Temp | 15-30 min | 90-95 | para |

| Styrene | QATB | Dichloromethane | Room Temp | 1-2 h | >90 | anti-addition |

| 3-Acetylcoumarin | TBATB | - | - | - | - | α-bromination |

TBATB: Tetrabutylammonium tribromide, BTEATB: Benzyltriethylammonium tribromide. Data compiled from multiple sources.[2][6][7]

Experimental Protocols

The following are generalized experimental protocols for bromination using TEBABr3. Researchers should optimize conditions for their specific substrates.

General Procedure for Aromatic Bromination

-

Reactant Preparation: Dissolve the aromatic substrate (1 equivalent) in a suitable solvent (e.g., methanol/dichloromethane mixture).[6]

-

Reagent Addition: Add Triethylbenzylammonium tribromide (1-1.1 equivalents) portion-wise to the solution at room temperature with stirring. For activated substrates, the reaction is often rapid.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

-

Isolation: Extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

The workflow for a typical bromination experiment is depicted below.

Solvent-Free Bromination Protocol (Microwave)

For certain substrates, a solvent-free approach under microwave irradiation can be highly efficient.[7]

-

Mixing: Thoroughly mix the substrate (1 equivalent) and TEBABr3 (1 equivalent) in a microwave-safe vessel.

-

Irradiation: Place the vessel in a microwave reactor and irradiate at a controlled power and temperature (e.g., 90°C) for a short duration (typically 1-5 minutes).[7]

-

Monitoring and Work-up: Monitor the reaction by TLC. After completion, dissolve the mixture in an organic solvent and proceed with the standard aqueous work-up as described above.

Kinetics of Bromination

Kinetic studies of bromination with related quaternary ammonium tribromides, such as phenyltrimethylammonium (B184261) tribromide, have revealed important mechanistic details. In the bromination of 2-acetyl benzofurans, the reaction was found to be first order with respect to the substrate and inverse first order with respect to the brominating agent.[8] This inverse order dependence suggests a pre-equilibrium step where the active brominating species is formed, and its concentration is inversely proportional to the concentration of the bulk reagent.

The logical relationship of the kinetic observations can be visualized as follows:

Conclusion

Triethylbenzylammonium tribromide is a powerful and selective brominating agent. The mechanism of action is best described by the involvement of the undissociated ion pair, where the cation plays a key role in directing the regioselectivity of the reaction. This understanding, coupled with the provided experimental frameworks, enables researchers and professionals in drug development to effectively utilize TEBABr3 for the synthesis of brominated organic compounds with high efficiency and control. The "solid bromine" nature of TEBABr3 and its analogues positions them as environmentally benign alternatives to traditional bromination methods.[2]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2004054962A1 - Process for preparing quaternary ammonium tribromides - Google Patents [patents.google.com]

- 4. A QM Study of the para Regioselectivity of TBABr3 Bromination-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Triethylbenzylammonium Tribromide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylbenzylammonium tribromide ([TEBA]Br₃) has emerged as a significant reagent in organic synthesis, valued for its efficacy and selectivity as a brominating agent. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic protocols, and its applications, with a particular focus on its relevance to drug development. This document consolidates key experimental data, presents detailed methodologies, and visualizes reaction pathways to serve as a practical resource for researchers in the field.

Discovery and History

The development of Triethylbenzylammonium tribromide is rooted in the broader history of quaternary ammonium (B1175870) polyhalides. While a singular "discovery" paper for Triethylbenzylammonium tribromide is not readily identifiable, its emergence is a logical progression from the initial synthesis of other quaternary ammonium tribromides. A key historical milestone in this class of compounds is the first reported preparation of tetramethylammonium (B1211777) tribromide.

The primary impetus for the development of quaternary ammonium tribromides was the need for solid, stable, and easily handleable sources of bromine, thereby avoiding the hazards associated with elemental bromine. These reagents, including Triethylbenzylammonium tribromide, offer improved safety and, in many cases, enhanced selectivity in bromination reactions. Over time, research has also focused on developing greener synthetic methods for these compounds, minimizing the use of hazardous reagents in their preparation.

Synthesis of Triethylbenzylammonium Tribromide

The synthesis of Triethylbenzylammonium tribromide is a two-step process, beginning with the preparation of its precursor, Triethylbenzylammonium bromide.

Synthesis of Triethylbenzylammonium Bromide

The synthesis of Triethylbenzylammonium bromide is typically achieved through a standard quaternization reaction.

Experimental Protocol:

A general and widely used method involves the reaction of triethylamine (B128534) with benzyl (B1604629) bromide.

-

Materials:

-

Benzyl halide (e.g., benzyl bromide)

-

Triethylamine (33 wt% in ethanol (B145695) solution)

-

Tetrahydrofuran (THF)

-

Diethyl ether (ice-cold)

-

-

Procedure:

-

Dissolve the benzyl halide (1 equivalent) in THF (50 mL per gram of benzyl halide).

-

To this solution, add triethylamine (1.5 equivalents, 33 wt% in ethanol).

-

Stir the reaction mixture at room temperature for 24 hours. During this time, the product will precipitate as a white solid.

-

Cool the resulting suspension to 0°C.

-

Filter the solid product.

-

Wash the filter cake with ice-cold diethyl ether.

-

Dry the product under vacuum to yield Triethylbenzylammonium bromide.[1]

-

Table 1: Physicochemical Properties of Triethylbenzylammonium Bromide

| Property | Value | Reference |

| CAS Number | 5197-95-5 | [2][3] |

| Molecular Formula | C₁₃H₂₂BrN | [2][3] |

| Molecular Weight | 272.22 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 193-195 °C (decomposes) | [1][3] |

| Solubility | Soluble in water and alcohol | [4] |

Table 2: Spectroscopic Data for Triethylbenzylammonium Bromide

| Spectrum | Data Source |

| ¹H NMR | Available from chemical suppliers and databases.[5] |

| IR | Data available in public spectral databases.[6] |

Synthesis of Triethylbenzylammonium Tribromide

The conversion of the bromide salt to the tribromide is an oxidation reaction.

Experimental Protocol:

A reported method for the preparation of Benzyl triethyl ammonium tribromide involves the oxidation of the bromide ion using nitric acid.[7]

-

Materials:

-

Triethylbenzylammonium bromide

-

Nitric acid (HNO₃)

-

-

Procedure:

-

The preparation involves the oxidation of the bromide ion from Triethylbenzylammonium bromide with nitric acid.[7] Detailed experimental conditions such as concentration of nitric acid, reaction temperature, and work-up procedure would be optimized based on the specific laboratory setup.

-

Diagram 1: Synthesis of Triethylbenzylammonium Tribromide

Caption: Synthetic pathway for Triethylbenzylammonium Tribromide.

Applications in Organic Synthesis and Drug Development

Triethylbenzylammonium tribromide is a versatile reagent with significant applications in organic synthesis, particularly in reactions relevant to the synthesis of pharmaceutical compounds.

Regioselective Bromination of Aromatic Compounds

A primary application of Triethylbenzylammonium tribromide is as a regioselective brominating agent for activated aromatic compounds such as anilines, phenols, and anisoles.[7] This selectivity is crucial in the synthesis of complex molecules where specific substitution patterns are required. The use of this solid reagent offers advantages over liquid bromine in terms of handling and stoichiometry control.

Diagram 2: Mechanism of Aromatic Bromination

Caption: Electrophilic aromatic bromination using Triethylbenzylammonium Tribromide.

The bromination of heterocyclic compounds is of particular interest in drug discovery, as these motifs are prevalent in many bioactive molecules.[8] The regioselective introduction of a bromine atom can be a key step in the synthesis of novel drug candidates, allowing for further functionalization through cross-coupling reactions.

Role as a Phase Transfer Catalyst

The precursor, Triethylbenzylammonium bromide, is an effective phase transfer catalyst (PTC).[4] PTCs are instrumental in facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic), which is a common scenario in the synthesis of pharmaceutical intermediates.[4] By transferring anions from the aqueous to the organic phase, these catalysts can significantly increase reaction rates and yields.[4]

Antimicrobial and Other Pharmaceutical Applications

Quaternary ammonium compounds, as a class, are known for their antimicrobial properties.[9] While specific studies on the antimicrobial activity of Triethylbenzylammonium tribromide are not extensively documented in the initial search, the broader class of quaternary ammonium salts is used in disinfectants and antiseptics.[9] Furthermore, the bromide precursor has been investigated as a potential excipient in pharmaceutical formulations to enhance the solubility and stability of certain drugs and as a selective inhibitor of enzymes like protein kinase C.[1]

Conclusion

Triethylbenzylammonium tribromide is a valuable and versatile reagent in organic chemistry. Its history is intertwined with the development of safer and more selective brominating agents. The synthetic protocols for its preparation are well-established, proceeding through the stable and useful intermediate, Triethylbenzylammonium bromide, which itself has applications as a phase transfer catalyst. The primary utility of the tribromide lies in its ability to effect regioselective bromination of activated aromatic and heterocyclic systems, a critical transformation in the synthesis of potential drug candidates. This guide provides a foundational understanding of this reagent for researchers and professionals in drug development and organic synthesis. Further research into its applications in complex molecule synthesis and its potential as a bioactive agent itself could yield new and valuable discoveries.

References

- 1. Benzyltriethylammonium bromide | 5197-95-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benzyl triethyl ammonium bromide [chembk.com]

- 4. innospk.com [innospk.com]

- 5. Benzyltriethylammonium bromide(5197-95-5) 1H NMR [m.chemicalbook.com]

- 6. Benzyltriethylammonium bromide | C13H22BrN | CID 165294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Triethylbenzylammonium Tribromide as a Regioselective Brominating Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Triethylbenzylammonium Tribromide (TEBABr3) as a highly efficient and regioselective brominating agent. TEBABr3 is a stable, crystalline, and easy-to-handle reagent that serves as a safer alternative to liquid bromine for the bromination of activated aromatic compounds.[1] Its application is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where high regioselectivity is crucial.

Key Advantages of Triethylbenzylammonium Tribromide:

-

High Regioselectivity: Predominantly directs bromination to the para position of activated aromatic rings, such as phenols, anilines, and anisoles.[1][2]

-

Ease of Handling: As a stable, crystalline solid, it is easier to store, transport, and handle compared to hazardous liquid bromine.[1]

-

Mild Reaction Conditions: Bromination reactions can be carried out efficiently at room temperature.[1][2]

-

Excellent Yields: Generally provides good to excellent yields of the desired brominated products.[1][2]

-

Recoverable and Reusable: The reagent can potentially be recovered and reused, contributing to a more environmentally benign process.[1]

General Reaction Scheme & Mechanism

Triethylbenzylammonium tribromide facilitates the electrophilic aromatic substitution of bromine onto an activated aromatic ring. The reaction typically proceeds with high para-selectivity.

Reaction Scheme:

Caption: General bromination reaction using TEBABr3.

Computational studies suggest that the high para-selectivity is a result of a non-covalent interaction between the substrate and the triethylbenzylammonium cation, which anchors the tribromide anion for a preferential attack at the para position. The activation energy for para bromination is significantly lower than that for ortho bromination, accounting for the observed selectivity.[3]

Proposed Bromination Mechanism Workflow:

Caption: Simplified workflow of the bromination mechanism.

Experimental Data

The following table summarizes the regioselective bromination of various activated aromatic compounds using Triethylbenzylammonium Tribromide. The data highlights the high yields and excellent para-selectivity achieved under mild conditions.

| Entry | Substrate | Product | Solvent | Time (min) | Yield (%) | Reference |

| 1 | Aniline | 4-Bromoaniline | CH2Cl2/MeOH | 5 | 98 | [1][2] |

| 2 | Phenol | 4-Bromophenol | CH2Cl2/MeOH | 5 | 96 | [1][2] |

| 3 | Anisole | 4-Bromoanisole | CH2Cl2/MeOH | 10 | 95 | [1][2] |

| 4 | Acetanilide | 4-Bromoacetanilide | CH2Cl2/MeOH | 15 | 94 | [1] |

| 5 | o-Toluidine | 4-Bromo-2-methylaniline | CH2Cl2/MeOH | 10 | 92 | [1] |

| 6 | p-Toluidine | 2-Bromo-4-methylaniline | CH2Cl2/MeOH | 15 | 90 | [1] |

| 7 | o-Cresol | 4-Bromo-2-methylphenol | CH2Cl2/MeOH | 10 | 93 | [1] |

| 8 | p-Cresol | 2-Bromo-4-methylphenol | CH2Cl2/MeOH | 15 | 91 | [1] |

Experimental Protocols

Preparation of Triethylbenzylammonium Tribromide (TEBABr3)

This protocol is adapted from the environmentally favorable procedure involving the oxidation of bromide ions.[1]

Materials:

-

Benzyltriethylammonium bromide

-

Potassium bromide (KBr)

-

Nitric acid (HNO3, 63%)

-

Water

Procedure:

-

In a suitable flask, dissolve benzyltriethylammonium bromide (2 mmol) and potassium bromide (0.24 g, 2 mmol) in water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of nitric acid (63%, 0.45 mL, 10 mmol) in 10 mL of water dropwise over 30 minutes with stirring.

-

Yellow crystals of Triethylbenzylammonium Tribromide will precipitate.

-

Collect the crystals by filtration, wash with cold water, and dry under vacuum.

Experimental Workflow for TEBABr3 Synthesis:

Caption: Workflow for the synthesis of TEBABr3.

General Protocol for Regioselective Bromination of Activated Aromatic Compounds

This protocol describes a general method for the para-selective monobromination of substrates like anilines and phenols.[1][2]

Materials:

-

Activated aromatic substrate (e.g., aniline, phenol) (1 mmol)

-

Triethylbenzylammonium Tribromide (1.1 mmol)

-

Dichloromethane (B109758) (CH2Cl2)

-

Methanol (MeOH)

-

Calcium Carbonate (CaCO3) (for acid-sensitive substrates)

-

Saturated sodium thiosulfate (B1220275) solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the activated aromatic substrate (1 mmol) in a mixture of dichloromethane and methanol, add Triethylbenzylammonium Tribromide (1.1 mmol). For acid-sensitive substrates, add calcium carbonate (1 mmol).

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization as needed.

Logical Relationship in Bromination Protocol:

Caption: Step-by-step workflow for regioselective bromination.

Safety and Handling

While Triethylbenzylammonium Tribromide is safer than liquid bromine, it should still be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Triethylbenzylammonium Tribromide is a valuable reagent for the regioselective bromination of activated aromatic compounds. Its stability, ease of handling, and ability to afford high yields of para-brominated products under mild conditions make it an excellent choice for applications in organic synthesis and drug development. The provided protocols offer a starting point for researchers to utilize this efficient brominating agent in their synthetic endeavors.

References

Application Notes and Protocols: Triethylbenzylammonium Tribromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Triethylbenzylammonium Tribromide (TEBABr₃) as a versatile and efficient phase transfer catalyst in organic synthesis. TEBABr₃ serves as a solid, stable, and safe source of bromine, facilitating a variety of transformations, including regioselective bromination and selective oxidation reactions.

Overview of Triethylbenzylammonium Tribromide (TEBABr₃)

Triethylbenzylammonium tribromide is a quaternary ammonium (B1175870) salt that acts as a phase transfer catalyst and a brominating agent. Its structure combines a lipophilic benzyltriethylammonium cation with a tribromide anion. This amphiphilic nature allows it to transport the tribromide ion between immiscible aqueous and organic phases, thereby accelerating reaction rates and improving yields in heterogeneous reaction mixtures. As a solid reagent, it is easier and safer to handle compared to liquid bromine.

Key Applications in Organic Synthesis

TEBABr₃ is predominantly utilized in two key areas of organic synthesis:

-

Regioselective Bromination of Activated Aromatic Compounds: It is highly effective for the para-selective bromination of phenols and anilines, providing a high degree of control over the reaction regiochemistry.

-

Selective Oxidation of Sulfides: TEBABr₃ can be employed for the mild and selective oxidation of sulfides to their corresponding sulfoxides without over-oxidation to sulfones.

Synthesis of Triethylbenzylammonium Tribromide (TEBABr₃)

The synthesis of TEBABr₃ is a two-step process, starting with the preparation of the precursor, Benzyltriethylammonium Bromide (TEBABr).

Synthesis of Benzyltriethylammonium Bromide (TEBABr)

A general and efficient method for the synthesis of TEBABr involves the quaternization of triethylamine (B128534) with benzyl (B1604629) bromide.[1][2]

Experimental Protocol:

-

Dissolve benzyl bromide (1 equivalent) in tetrahydrofuran (B95107) (THF) (approximately 50 mL per gram of benzyl bromide).

-

To this solution, add triethylamine (1.5 equivalents) as a 33 wt% solution in ethanol.

-

Stir the reaction mixture at room temperature for 24 hours. A white precipitate of benzyltriethylammonium bromide will form during the reaction.

-

Cool the suspension to 0 °C.

-

Filter the solid product and wash the filter cake with ice-cold diethyl ether.

-

Dry the resulting white solid under vacuum to afford benzyltriethylammonium bromide in high yield.

Caption: Synthesis of Benzyltriethylammonium Bromide.

Conversion of TEBABr to Triethylbenzylammonium Tribromide (TEBABr₃)

The tribromide is prepared by the oxidation of the bromide ion in the presence of a bromine source. A common method involves the reaction of TEBABr with an oxidizing agent and a source of bromide.[3]

Experimental Protocol:

-

Prepare a solution of Benzyltriethylammonium Bromide (TEBABr) in a suitable solvent such as a mixture of methanol (B129727) and dichloromethane (B109758).

-

Cool the solution in an ice bath.

-

Slowly add a solution of nitric acid (HNO₃) to oxidize the bromide ions.

-

The formation of the orange-red tribromide salt will be observed.

-

The product can be isolated by filtration or by removal of the solvent under reduced pressure.

Application: Regioselective Bromination of Phenols and Anilines

TEBABr₃ is an excellent reagent for the regioselective bromination of activated aromatic rings, such as those in phenols and anilines. The reaction typically proceeds at room temperature with high yields and demonstrates a strong preference for para-substitution.[3]

General Reaction Scheme:

Ar-H + [PhCH₂NEt₃]⁺Br₃⁻ → Ar-Br + [PhCH₂NEt₃]⁺Br⁻ + HBr

Quantitative Data for Bromination of Phenols and Anilines:

| Substrate | Product | Reaction Time (Typical) | Yield (Typical) |

| Phenol (B47542) | 4-Bromophenol | 1-3 hours | >90% |

| Aniline (B41778) | 4-Bromoaniline | 1-3 hours | >90% |

| Anisole | 4-Bromoanisole | 2-4 hours | >85% |

| o-Cresol | 4-Bromo-2-methylphenol | 2-4 hours | >90% |

| p-Toluidine | 2-Bromo-4-methylaniline | 2-4 hours | >85% |

Experimental Protocol for the Regioselective Bromination of Phenol:

-

In a round-bottom flask, dissolve phenol (1.0 mmol) in a mixture of dichloromethane (10 mL) and methanol (2 mL).

-

Add calcium carbonate (1.2 mmol) to the solution to act as a mild base.

-

To this stirred suspension, add Triethylbenzylammonium Tribromide (1.1 mmol) portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove calcium carbonate and the precipitated benzyltriethylammonium bromide.

-

Wash the filtrate with a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure 4-bromophenol.

Caption: Workflow for Phenol Bromination.

Application: Selective Oxidation of Sulfides to Sulfoxides

TEBABr₃ provides a mild and selective method for the oxidation of sulfides to sulfoxides. The reaction proceeds under neutral and mild conditions, often at room temperature, and avoids the common side reaction of over-oxidation to sulfones.[3]

General Reaction Scheme:

R-S-R' + [PhCH₂NEt₃]⁺Br₃⁻ + H₂O → R-SO-R' + [PhCH₂NEt₃]⁺Br⁻ + 2HBr

Quantitative Data for the Oxidation of Sulfides:

Similar to bromination reactions, the literature reports high yields for the oxidation of a variety of dialkyl and alkyl aryl sulfides to their corresponding sulfoxides.

| Substrate | Product | Reaction Time (Typical) | Yield (Typical) |

| Thioanisole (B89551) | Methyl phenyl sulfoxide | 2-5 hours | >90% |

| Dibenzyl sulfide | Dibenzyl sulfoxide | 3-6 hours | >85% |

| Diethyl sulfide | Diethyl sulfoxide | 2-4 hours | >90% |

Experimental Protocol for the Oxidation of Thioanisole:

-

Dissolve thioanisole (1.0 mmol) in a suitable solvent such as acetonitrile (B52724) (10 mL).

-

Add Triethylbenzylammonium Tribromide (1.1 mmol) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

After the reaction is complete, quench the reaction with a saturated solution of sodium sulfite.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure methyl phenyl sulfoxide.

Reaction Mechanism: Electrophilic Aromatic Bromination

The phase transfer catalysis mechanism involves the transport of the tribromide anion from the solid phase or an immiscible phase into the organic phase where the aromatic substrate is dissolved. The bulky and lipophilic benzyltriethylammonium cation facilitates this transfer. In the organic phase, the tribromide ion acts as an electrophilic brominating agent.

Caption: Mechanism of Aromatic Bromination.

References

Application Notes and Protocols: Aromatic Bromination with Triethylbenzylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the safe and efficient aromatic bromination of activated aromatic compounds utilizing Triethylbenzylammonium Tribromide (TEBABr₃). This reagent offers a solid, stable, and safer alternative to liquid bromine for regioselective bromination.

Introduction

Aromatic bromination is a fundamental transformation in organic synthesis, yielding key intermediates for pharmaceuticals, agrochemicals, and functional materials.[1] Triethylbenzylammonium tribromide (TEBABr₃) has emerged as a highly effective and regioselective brominating agent for activated aromatic compounds such as phenols, anilines, and anisoles.[2][3] As a stable, crystalline solid, TEBABr₃ is easier and safer to handle than elemental bromine, mitigating risks associated with its high toxicity and volatility. Reactions with TEBABr₃ typically proceed under mild conditions, often at room temperature, with high yields and excellent regioselectivity, favoring para-substitution.[1][2]

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the tribromide anion serves as the source of electrophilic bromine.[4] The bulky quaternary ammonium (B1175870) cation is believed to play a role in the observed regioselectivity.[5]

Safety Precautions

Triethylbenzylammonium tribromide and other chemicals used in this protocol require careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.[2][6] In case of skin contact, wash the affected area immediately with soap and water.[2] For eye contact, rinse cautiously with water for several minutes.[2]

Experimental Protocol: Bromination of Phenol (B47542)

This protocol details the para-bromination of phenol as a representative example.

Materials:

-

Triethylbenzylammonium tribromide (TEBABr₃)

-

Phenol

-

Calcium carbonate (CaCO₃)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add phenol (2.0 mmol, 0.188 g) and calcium carbonate (6.0 mmol, 0.600 g).

-

Add a 3:2 mixture of methanol and dichloromethane (5 mL).

-

Stir the resulting slurry at room temperature.

-

To the stirring slurry, add Triethylbenzylammonium tribromide (2.0 mmol, 0.862 g) in one portion.

-

Monitor the reaction progress by TLC until the starting material (phenol) is completely consumed (typically within 2 minutes for phenol).[2]

-

Upon completion, remove the solvents under reduced pressure using a rotary evaporator.

-

To the solid residue, add diethyl ether (4 x 20 mL) to extract the product.

-

Filter the mixture to remove the insoluble salts.

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

The product, 4-bromophenol, can be further purified by recrystallization from a methanol/water mixture (1:3).[2]

Data Presentation: Substrate Scope and Yields

The following table summarizes the results of the bromination of various activated aromatic compounds using Triethylbenzylammonium Tribromide under the described conditions.[2]

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | Phenol | 4-Bromophenol | 2 | 91 |

| 2 | o-Cresol | 4-Bromo-2-methylphenol | 5 | 92 |

| 3 | m-Cresol | 4-Bromo-3-methylphenol | 5 | 90 |

| 4 | p-Cresol | 2-Bromo-4-methylphenol | 10 | 88 |

| 5 | Anisole | 4-Bromoanisole | 15 | 93 |

| 6 | Aniline | 4-Bromoaniline | 2 | 95 |

| 7 | N-Methylaniline | 4-Bromo-N-methylaniline | 5 | 94 |

| 8 | Acetanilide | 4-Bromoacetanilide | 30 | 90 |

Experimental Workflow

The following diagram illustrates the general workflow for the aromatic bromination protocol.

Caption: Experimental workflow for aromatic bromination.

Reaction Mechanism

The bromination of activated aromatic rings with Triethylbenzylammonium tribromide follows an electrophilic aromatic substitution pathway.

Caption: Electrophilic aromatic substitution mechanism.

References

Application Notes and Protocols: Triethylbenzylammonium Tribromide in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylbenzylammonium tribromide (TEBABr₃), also known as benzyltriethylammonium tribromide, has emerged as a highly efficient and regioselective reagent for the bromination of activated aromatic compounds. Its solid, stable, and easy-to-handle nature makes it a safer and more convenient alternative to liquid bromine, particularly in the synthesis of pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of TEBABr₃ in the preparation of key brominated aromatic intermediates, such as bromoanilines, bromophenols, and bromoanisoles, which are pivotal building blocks in the synthesis of a wide range of pharmaceuticals, including anticancer agents, antiseptics, and selective estrogen receptor modulators (SERMs).

Introduction

Halogenated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] Brominated aromatics, in particular, serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation, making them indispensable in drug discovery and development. Traditional bromination methods often involve the use of hazardous liquid bromine, which poses significant handling and safety challenges. Triethylbenzylammonium tribromide offers a practical solution, providing a solid, stable source of bromine that allows for precise stoichiometric control and simplified reaction workups.[2]